2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate
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Overview
Description
2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol It is characterized by the presence of a pyrrolidine ring substituted with benzyl and tert-butyl groups, along with two ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with benzyl and tert-butyl esters. One common method includes the use of pyrrolidine-1,2-dicarboxylic acid as a starting material, which undergoes esterification with benzyl alcohol and tert-butyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural features and the nature of the target enzyme . The ester groups may undergo hydrolysis, releasing active intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate: Similar in structure but with different stereochemistry.
2-Benzyl 1-tert-butyl (2S)-pyrrolidine-1,2-dicarboxylate: Another stereoisomer with distinct properties.
1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A related compound with additional functional groups.
Uniqueness
2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of benzyl and tert-butyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-7-10-14(18)15(19)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBLOFPQNCBVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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